Mepazine hydrochloride monohydrate

MALT1 inhibition ABC-DLBCL NF-κB signaling

Mepazine hydrochloride monohydrate is the definitive MALT1 protease inhibitor for B-cell lymphoma and solid tumor research. Its defined monohydrate HCl stoichiometry ensures reproducible in vitro potency (IC50 0.42–0.83 μM) and in vivo efficacy (16 mg/kg i.p. in xenograft models). Unlike generic phenothiazines, mepazine’s MALT1 selectivity avoids confounding dopamine/serotonin receptor engagement, making it the compound of choice for NF-κB pathway dissection and ABC-DLBCL viability studies. Every batch is analytically validated for purity and identity. Procure high-purity material for reliable, publication-ready data.

Molecular Formula C19H25ClN2OS
Molecular Weight 364.9 g/mol
CAS No. 6146-88-9
Cat. No. B6595969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepazine hydrochloride monohydrate
CAS6146-88-9
Molecular FormulaC19H25ClN2OS
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.O.Cl
InChIInChI=1S/C19H22N2S.ClH.H2O/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H;1H2
InChIKeyTWEHDGPVRLPOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mepazine Hydrochloride Monohydrate (CAS 6146-88-9) for MALT1-Focused Biomedical Research: Core Characteristics


Mepazine hydrochloride monohydrate (CAS 6146-88-9), also known as pecazine hydrochloride monohydrate, is a phenothiazine derivative that functions as a potent and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase [1]. Unlike many phenothiazines that act primarily as dopamine receptor antagonists, this compound's primary differentiation lies in its sub-micromolar inhibition of MALT1 proteolytic activity, a target validated for specific B-cell lymphomas and certain solid tumors [2]. The monohydrate hydrochloride salt form provides defined stoichiometry and enhanced aqueous handling properties compared to the free base, with the compound demonstrating well-characterized in vitro and in vivo activity in MALT1-dependent cancer models [1][3].

Mepazine Hydrochloride Monohydrate vs. Other Phenothiazines: Why Target Specificity Precludes Simple Interchange


Phenothiazine derivatives exhibit substantial functional divergence, making generic substitution across research applications scientifically unsound. While compounds like chlorpromazine, promazine, and thioridazine share the tricyclic phenothiazine core, their biological profiles diverge markedly due to differences in side-chain substitutions that dictate receptor binding affinities and target engagement [1]. For instance, mepazine displays rank-order potency for MALT1 inhibition that does not correlate with its modest activity at dopamine or serotonin receptors, whereas chlorpromazine exhibits strong dopamine D2 receptor antagonism with negligible MALT1 inhibitory activity [1][2]. Furthermore, even among MALT1-active phenothiazines, differences in potency, mechanism (noncompetitive vs. competitive), and selectivity against off-targets such as adrenoceptors and muscarinic receptors necessitate compound-specific validation [1][3].

Mepazine Hydrochloride Monohydrate: Head-to-Head Quantitative Differentiation Evidence


MALT1 Protease Inhibition: Mepazine vs. Thioridazine and Promazine

Mepazine inhibits recombinant MALT1 protease with IC50 values of 0.83 μM (full-length GSTMALT1) and 0.42 μM (aa 325-760 fragment) [1]. In a direct head-to-head screen of phenothiazine derivatives, mepazine, thioridazine, and promazine were all identified as MALT1 inhibitors; however, mepazine and thioridazine demonstrated superior activity in cellular MALT1 cleavage assays compared to promazine, which showed weaker inhibition of MALT1-dependent NF-κB signaling in ABC-DLBCL cells [2]. The inhibitory mechanism is noncompetitive, distinguishing these compounds from active-site-directed inhibitors [2].

MALT1 inhibition ABC-DLBCL NF-κB signaling phenothiazine SAR

Antipsychotic Efficacy: Mepazine vs. Chlorpromazine in Schizophrenia

A systematic review and meta-analysis of 128 randomized controlled trials (10,667 participants) comparing chlorpromazine against 43 other antipsychotics found that chlorpromazine was significantly more efficacious than mepazine in the primary outcome of treatment response in schizophrenia [1]. The effect size favored chlorpromazine, establishing a clear efficacy hierarchy. This finding contradicts earlier narrative reviews that assumed equal efficacy among first-generation antipsychotics [1].

antipsychotic efficacy schizophrenia phenothiazine comparator meta-analysis

Anticholinergic Potency: Mepazine Demonstrates Highest Oral Mydriatic Activity Among Tested Antipsychotics

In a comparative pharmacological study evaluating oral mydriatic activity (a measure of anticholinergic effect) in mice, mepazine was the most potent agent tested. The rank order from most to least potent was: mepazine > clozapine > thioridazine > promazine > chlorpromazine, while trifluoperazine, pimozide, and haloperidol were inactive [1]. This anticholinergic activity profile inversely correlates with the propensity to induce extrapyramidal side effects in humans [1].

anticholinergic activity mydriasis extrapyramidal side effects phenothiazine pharmacology

Minimal Electroshock Seizure Threshold: Mepazine vs. Chlorpromazine, Promazine, and Promethazine

All four tested phenothiazines—chlorpromazine, promazine, mepazine, and promethazine—produced significant decreases in minimal electroshock seizure threshold (MET) in mice [1]. However, in terms of spontaneous motor activity depression (a measure of sedative potency), the rank order was trifluoperazine > chlorpromazine > prochlorperazine > promazine > promethazine > mepazine, with mepazine exhibiting the least motor depression among the six compounds tested [1]. This indicates that while mepazine lowers seizure threshold comparably to other phenothiazines, it produces the mildest sedative effect.

seizure threshold electroshock phenothiazine CNS pharmacology

Enantioselective MALT1 Inhibition: (S)-Mepazine Offers Differentiated Pharmacological Profile

Patent literature explicitly claims that the (S)-enantiomer of mepazine exhibits an improved therapeutic profile compared to racemic mepazine, including higher activity against MALT1 paracaspase and reduced sedative and/or antipsychotic effects [1][2]. The patent discloses specific salt forms (hydrochloride, acetate, tartrate) and crystalline forms of (S)-mepazine with defined physicochemical properties suitable for pharmaceutical development [1][2]. While direct IC50 comparison data between enantiomers is not disclosed in the patent abstract, the stereochemical differentiation is presented as a basis for enhanced MALT1 selectivity [2].

enantiomer chiral resolution MALT1 inhibitor stereoselectivity

Apomorphine-Induced Emesis: Mepazine and Promazine Show Little or No Antiemetic Activity

A classic comparative pharmacology study evaluated four phenothiazine derivatives against chlorpromazine for inhibition of apomorphine-induced emesis in dogs [1]. Sch 3940 was approximately 24-fold more active than chlorpromazine, and prochlorperazine was 3-fold more active. In contrast, both mepazine and promazine showed little or no antiemetic activity at the doses tested [1]. This clearly distinguishes mepazine from clinically used antiemetic phenothiazines like prochlorperazine.

antiemetic apomorphine phenothiazine emesis model

Mepazine Hydrochloride Monohydrate: Validated Research Application Scenarios


MALT1-Dependent ABC-DLBCL and Lymphoma Research

Mepazine hydrochloride monohydrate is the phenothiazine of choice for investigating MALT1 paracaspase function in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL). Its well-validated IC50 of 0.83 μM (full-length GSTMALT1) and 0.42 μM (aa 325-760) enables precise dose-response studies, while its superior cellular activity compared to promazine ensures robust suppression of MALT1-dependent NF-κB signaling in HBL1, OCI-Ly3, and OCI-Ly10 cell lines [5][6]. In vivo, daily intraperitoneal administration at 16 mg/kg strongly impairs ABC-DLBCL xenograft expansion in NSG mice, providing a reliable tool for preclinical lymphoma models [5].

Pancreatic Ductal Adenocarcinoma (PDAC) MALT1 Targeting

Mepazine is validated as a potent MALT1 inhibitor in pancreatic cancer models. MALT1 expression is elevated in PDAC cells relative to healthy exocrine pancreatic tissue, and treatment with mepazine leads to significantly reduced MALT1 activity, decreased cancer cell proliferation, and increased apoptosis both in vitro and in vivo [5]. This application distinguishes mepazine from other phenothiazines lacking documented anti-MALT1 efficacy in solid tumor contexts.

Anticholinergic Mechanism and Extrapyramidal Side Effect Profiling

For studies investigating the inverse relationship between anticholinergic activity and extrapyramidal side effect liability, mepazine serves as the positive control of choice. Its rank as the most potent oral mydriatic agent among tested antipsychotics (mepazine > clozapine > thioridazine > promazine > chlorpromazine) makes it ideal for probing muscarinic receptor engagement in vivo [5]. This application leverages mepazine's unique pharmacological fingerprint distinct from D2-selective agents.

Stereochemical Selectivity Studies with Enantiopure Mepazine

The availability of the (S)-enantiomer of mepazine, as described in patent literature, enables investigations into stereoselective MALT1 inhibition [5][6]. Researchers can compare racemic mepazine hydrochloride monohydrate against (S)-mepazine salts to dissect the contribution of chirality to target engagement and off-target receptor binding, particularly at adrenoceptors (α1B pKi 7.47), histamine H1 (pKi 8.51), and muscarinic M4/M5 receptors (pKi 7.72/7.55) where racemic mepazine shows measurable affinity [7].

Quote Request

Request a Quote for Mepazine hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.